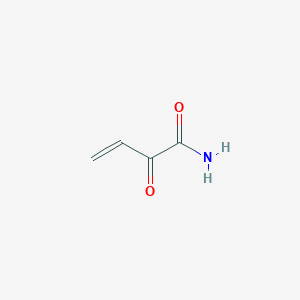

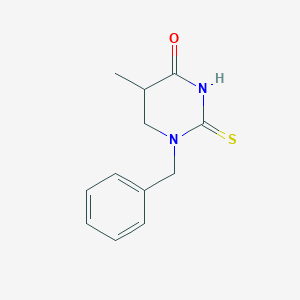

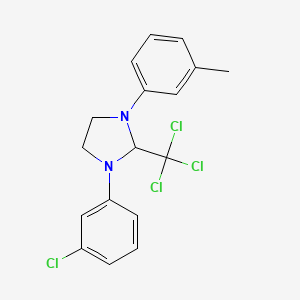

![molecular formula C10H17N7O9S B12925291 [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)

[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

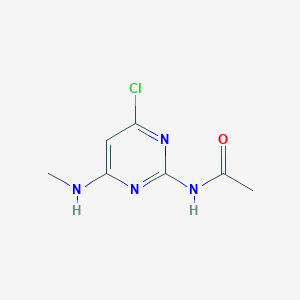

Gonyautoxin IV is a potent marine neurotoxin that belongs to the group of saxitoxins. These toxins are naturally produced by certain species of marine dinoflagellates, such as Alexandrium, Gonyaulax, and Protogonyaulax . Gonyautoxin IV is one of the eight gonyautoxins, which are known for causing paralytic shellfish poisoning when ingested through contaminated shellfish .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gonyautoxin IV can be synthesized from L-serine methyl ester via gonyautoxin III. The process involves treating L-serine methyl ester with an aldehyde to close the ring structure, followed by deprotection with [SO3CH2CCl3] . A RH-catalyzed amination reaction with guanidine is then performed to form the tricyclic frame of gonyautoxin III, which can be further converted to gonyautoxin IV .

Industrial Production Methods: While gonyautoxins are naturally available, industrial production methods focus on the extraction and purification from marine dinoflagellates. High-performance liquid chromatography (HPLC) is commonly used for the detection and purification of gonyautoxins from aquatic products .

Analyse Des Réactions Chimiques

Types of Reactions: Gonyautoxin IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the toxin’s structure and studying its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving gonyautoxin IV include aldehydes, guanidine, and deprotecting agents like [SO3CH2CCl3] . The reactions are typically carried out under controlled conditions to ensure the stability of the intermediates and the final product.

Major Products Formed:

Applications De Recherche Scientifique

Gonyautoxin IV has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a tool to study the mechanisms of neurotoxicity and to develop detection methods for marine biotoxins . In medicine, gonyautoxin IV is investigated for its potential therapeutic applications, such as treating acute and chronic anal fissures . Additionally, it is used in the development of aptasensors for the rapid detection of marine biotoxins in shellfish .

Mécanisme D'action

Gonyautoxin IV exerts its effects by binding to voltage-gated sodium channels in nerve cells, preventing the generation and propagation of action potentials . This blockage leads to the inhibition of synaptic transmission, resulting in paralysis. The molecular targets of gonyautoxin IV include the sodium channels, which are crucial for the initiation and propagation of nerve impulses .

Comparaison Avec Des Composés Similaires

Gonyautoxin IV is part of the saxitoxin group, which includes other similar compounds such as saxitoxin, neosaxitoxin, and decarbamoylsaxitoxin . These compounds share a similar structure based on the 2,6-diamino-4-methyl-pyrrolo[1,2-c]-purin-10-ol skeleton . gonyautoxin IV is unique in its specific substituents and stereochemistry, which contribute to its distinct toxicological properties .

List of Similar Compounds:- Saxitoxin

- Neosaxitoxin

- Decarbamoylsaxitoxin

- Gonyautoxin I

- Gonyautoxin II

- Gonyautoxin III

- Gonyautoxin V

- Gonyautoxin VI

- Gonyautoxin VII

- Gonyautoxin VIII

Propriétés

Formule moléculaire |

C10H17N7O9S |

|---|---|

Poids moléculaire |

411.35 g/mol |

Nom IUPAC |

[(3aS,4R,9S,10aS)-2,6-diamino-10,10-dihydroxy-5-oxido-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-4-yl]methyl carbamate |

InChI |

InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,19-20H,1-2,12H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4-,5-,9-/m0/s1 |

Clé InChI |

MVZZBUBVEGHJKI-LJRZAWCWSA-N |

SMILES isomérique |

C1[C@@H](C([C@@]23N1C(=[N+]([C@H]([C@@H]2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O |

SMILES canonique |

C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

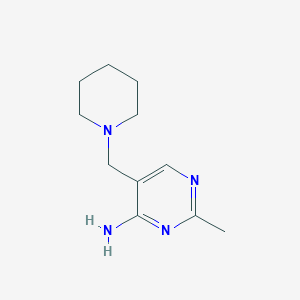

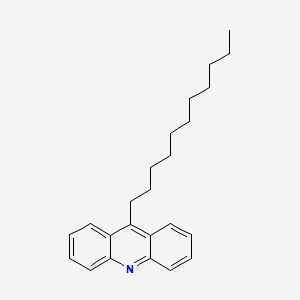

![(4E)-4-[(4-Aminophenyl)imino]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925274.png)